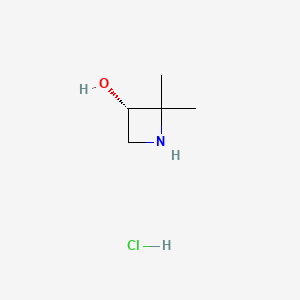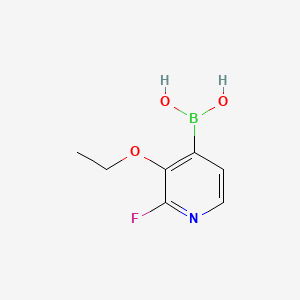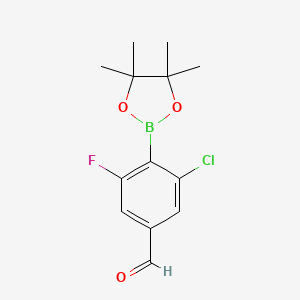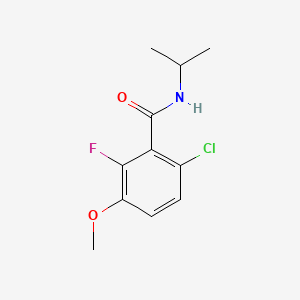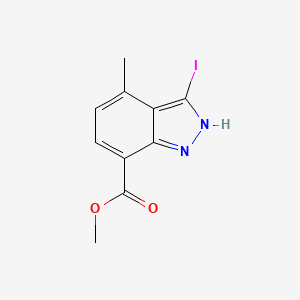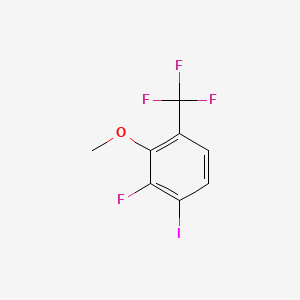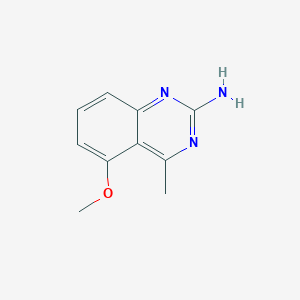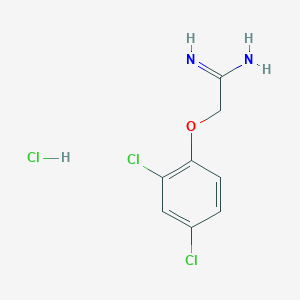
2-(2,4-Dichlorophenoxy)acetaMidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)acetamidine hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamidine moiety. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with an appropriate amidine source, such as ammonium chloride or a similar reagent, under controlled conditions to yield 2-(2,4-Dichlorophenoxy)acetamidine. The final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its herbicidal properties.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified herbicidal activity.
Substitution: Substituted derivatives with potential variations in biological activity.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)acetamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride involves its absorption by plant tissues, where it mimics the action of natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of susceptible plants. The compound targets specific molecular pathways involved in cell division and elongation, disrupting normal plant growth processes .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop: A phenoxy herbicide with a similar mode of action but different substituents.
Uniqueness: 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride is unique due to its specific amidine functional group, which imparts distinct chemical and biological properties. This makes it particularly effective in certain herbicidal applications and provides a basis for further chemical modifications to enhance its activity .
Properties
Molecular Formula |
C8H9Cl3N2O |
|---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N2O.ClH/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
InChI Key |
SKWJXDAJOCJQIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


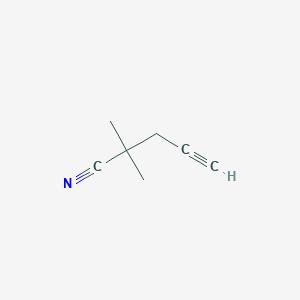

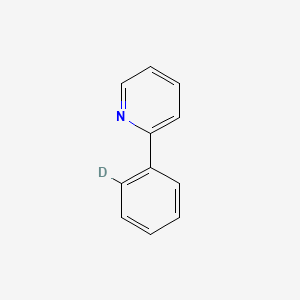
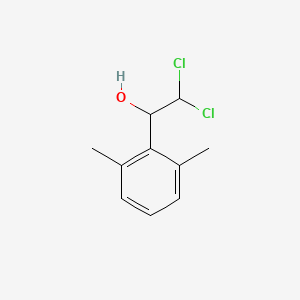
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)

